2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole
CAS No.: 2413905-30-1
Cat. No.: VC5886692
Molecular Formula: C22H13ClF6N2O
Molecular Weight: 470.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413905-30-1 |
|---|---|
| Molecular Formula | C22H13ClF6N2O |
| Molecular Weight | 470.8 |
| IUPAC Name | 2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole |
| Standard InChI | InChI=1S/C22H13ClF6N2O/c1-11-19(13-3-2-4-14(9-13)21(24,25)26)31-20(30-11)18-8-7-17(32-18)12-5-6-16(23)15(10-12)22(27,28)29/h2-10H,1H3,(H,30,31) |
| Standard InChI Key | ACIFRFRZXMPVLM-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three key components:
-
Imidazole Core: A five-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, providing sites for hydrogen bonding and π-π interactions .
-
Furan Substituent: A 2,5-disubstituted furan ring linked to the imidazole’s 2-position, with a 4-chloro-3-(trifluoromethyl)phenyl group at the 5-position.
-
Aromatic Substituents: A 5-methyl group and a 4-[3-(trifluoromethyl)phenyl] group at the imidazole’s 4- and 5-positions, respectively.
The trifluoromethyl (-CF) and chloro (-Cl) groups enhance lipophilicity and metabolic stability, which are critical for drug-like properties .
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 2751621-11-9 |
| Molecular Formula | |
| Molecular Weight | 470.8 g/mol |
| IUPAC Name | 2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole |
| SMILES | CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
| Topological Polar Surface Area | 41.5 Ų (estimated) |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategies
Synthesis involves sequential coupling reactions to assemble the imidazole, furan, and aryl components. A representative pathway includes:
-
Furan Ring Formation: Suzuki-Miyaura coupling of 4-chloro-3-(trifluoromethyl)phenylboronic acid with a bromofuran precursor.
-
Imidazole Construction: Cyclocondensation of amidines or α-ketoaldehydes with ammonia equivalents under acidic conditions .
-
Final Substitution: Introduction of the 3-(trifluoromethyl)phenyl group via Ullmann coupling or nucleophilic aromatic substitution.
Key challenges include maintaining regioselectivity during imidazole formation and minimizing side reactions from the electron-withdrawing -CF groups .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Furan Coupling | Pd(PPh), KCO, DMF, 80°C | 72 |
| Imidazole Cyclization | NHOAc, AcOH, 120°C, 3h | 65 |
| Aryl Substitution | CuI, L-proline, KPO, DMSO, 100°C | 58 |
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic -CF and aromatic groups. It remains stable under inert atmospheres but undergoes hydrolysis in strong acids or bases, particularly at the imidazole’s N-H moiety.
Electrophilic Reactivity
-
Nucleophilic Substitution: The chloro group at the 4-position of the phenyl ring is susceptible to displacement by amines or thiols .
-
Condensation Reactions: The imidazole’s NH group participates in Schiff base formation with aldehydes, enabling further derivatization .
| Analog Structure | Activity (IC) | Target |
|---|---|---|
| 2-(4-Fluorophenyl)imidazole | Antifungal (C. albicans: 8 µM) | Lanosterol 14α-demethylase |
| 4-Trifluoromethylimidazole | Anticancer (HeLa: 12 µM) | Tubulin polymerization |
| 5-Methylimidazole-carboxamide | Anti-inflammatory (COX-2: 0.3 µM) | Cyclooxygenase-2 |
Applications and Industrial Relevance
Therapeutic Development
-
Antimicrobial Agents: The chloro and trifluoromethyl groups may enhance activity against drug-resistant pathogens .
-
Oncology: Imidazole derivatives frequently inhibit kinase signaling pathways critical in cancer progression .
Material Science
The compound’s aromatic stacking ability could enable its use in organic semiconductors or metal-organic frameworks (MOFs), though this remains unexplored.
Research Gaps and Future Directions
Priority Investigations
-
Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure forms.
-
ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in vitro.
-
Target Identification: Use computational docking against proteomic databases to predict biological targets.
Table 4: Proposed Research Timeline
| Objective | Methodology | Duration (Months) |
|---|---|---|
| Lead Optimization | Parallel synthesis libraries | 18 |
| In Vivo Efficacy | Xenograft mouse models | 24 |
| Formulation Development | Nanoemulsion encapsulation | 12 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume